molecular formula C16H21NO3 B016447 (S)-(+)-rolipram CAS No. 216974-75-3

(S)-(+)-rolipram

Número de catálogo: B016447
Número CAS: 216974-75-3
Peso molecular: 275.34 g/mol
Clave InChI: HJORMJIFDVBMOB-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

These products are for test and assay use only. They are not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind.  
Bevacizumab (5 mg/mL) is an angiogenesis inhibiting monoclonal antibody and is commonly used to treat certain metastatic cancers.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

(S)-(+)-rolipram has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases and auditory neuron preservation.

Auditory Neuron Viability

A study demonstrated that this compound significantly improves the survival of spiral ganglion neurons (SGNs) in vitro. When applied at a concentration of 0.1 nM, rolipram enhanced neuronal survival rates and activated critical signaling pathways, including the cAMP-PKA and MAP-kinase pathways. The co-application with brain-derived neurotrophic factor (BDNF) further amplified these effects, indicating rolipram's potential as a therapeutic agent for sensorineural deafness .

Cognitive Function Restoration

Research has shown that this compound can restore normal associative learning in mouse models of Alzheimer's disease. It acts by reactivating the cAMP/PKA/CREB signaling pathway, which is often impaired in such conditions. This restoration leads to improved long-term potentiation (LTP) in hippocampal neurons, a critical mechanism underlying learning and memory .

Psychiatric Applications

This compound has been investigated for its potential benefits in treating various psychiatric disorders due to its ability to modulate cAMP levels.

Depression and Anxiety Models

In preclinical models, rolipram has shown promise as an antidepressant by enhancing synaptic plasticity through the modulation of the cAMP pathway. Its administration has been linked to reduced symptoms of depression and anxiety, suggesting its utility in managing mood disorders .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, making it relevant in treating conditions characterized by excessive inflammation.

Inhibition of Fibrosis

In studies involving fibroblasts from patients with ligamentum flavum hypertrophy, this compound inhibited PDE4A and PDE4B activity, leading to decreased expression of fibrosis-related proteins. This suggests a therapeutic role in managing fibrotic diseases .

Formulation Innovations

Recent advancements have focused on enhancing the delivery and efficacy of this compound through novel formulations.

Liposomal Delivery Systems

A novel liposomal formulation of rolipram has been developed to mitigate side effects commonly associated with systemic administration, such as nausea and vomiting. This formulation targets hepatic tissues while minimizing central nervous system exposure, thereby improving safety profiles .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
NeuroprotectionAuditory neuron survivalImproved survival at 0.1 nM concentration
Cognitive EnhancementAlzheimer's modelRestores LTP and learning abilities
Psychiatric DisordersDepression and anxietyModulates cAMP for potential antidepressant effects
Anti-inflammatoryFibrosis treatmentInhibits fibrosis-related protein expression
Drug DeliveryLiposomal rolipram formulationReduces systemic side effects while targeting liver

Mecanismo De Acción

Target of Action

(S)-(+)-Rolipram is a phosphodiesterase inhibitor with antidepressant properties . Its primary targets are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B (PDE4B) and cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) . These enzymes play a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.

Mode of Action

This compound acts as an inhibitor of its target enzymes, PDE4B and PDE4D . By inhibiting these enzymes, it prevents the breakdown of cAMP, leading to an increase in cAMP levels within the cell. This increase in cAMP levels can then influence various cellular processes, potentially leading to antidepressant effects.

Actividad Biológica

(S)-(+)-rolipram is a selective inhibitor of phosphodiesterase type 4 (PDE4), a crucial enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), thus regulating various physiological processes. Its biological activity extends across multiple domains, including neuroprotection, anti-inflammatory effects, and potential applications in treating neurodegenerative diseases and cancer.

The primary mechanism by which this compound exerts its effects is through the inhibition of PDE4, leading to increased levels of cAMP within cells. This elevation in cAMP activates several downstream signaling pathways, including the protein kinase A (PKA) pathway, which influences cell survival, differentiation, and metabolism. The compound has been shown to enhance the phosphorylation of cAMP-response element-binding protein (CREB) and activate silent information regulator 1 (SIRT1), both of which are vital for neuroprotective effects and metabolic regulation .

Inhibition of Phosphodiesterases

This compound selectively inhibits various PDE4 isoforms, with notable differences in potency:

PDE4 Isoform IC50 (nM)
PDE4A3
PDE4B130
PDE4D240

This selectivity suggests that this compound can modulate specific signaling pathways effectively, making it a valuable tool in research and potential therapeutic applications .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective role of this compound in models of central nervous system disorders. For instance, in a mouse model of intracerebral hemorrhage, treatment with rolipram reduced brain edema, improved neurological function, and decreased neuronal apoptosis. These effects were associated with increased cAMP levels and activation of the AMPK/SIRT1 signaling pathway . This suggests that this compound may offer protective benefits against neurodegeneration.

Multiple Sclerosis

In clinical trials involving patients with multiple sclerosis (MS), this compound demonstrated promise in reducing inflammatory activity within the brain. The trial results indicated a significant reduction in contrast-enhancing lesions on MRI scans after rolipram treatment compared to baseline measurements. Additionally, rolipram therapy resulted in fewer adverse events compared to baseline conditions, highlighting its potential as a therapeutic agent for managing MS .

Cancer Research

Emerging evidence suggests that this compound may also play a role in cancer therapy. In vitro studies have shown that it can down-regulate matrix metalloproteinases MMP2 and MMP9, which are essential for cancer metastasis. This action appears to occur independently of the cAMP-PKA signaling pathway, indicating that rolipram might have additional "off-target" effects beneficial for cancer treatment .

Case Studies

  • Neuroprotection in CNS Disorders : A study demonstrated that rolipram treatment improved outcomes in models of neurodegeneration by enhancing neuronal survival and reducing inflammation through cAMP signaling modulation.
  • Multiple Sclerosis : A phase I/II clinical trial assessed rolipram's efficacy in MS patients. Results showed significant reductions in inflammatory lesions and improved patient outcomes over an eight-month treatment period.

Propiedades

IUPAC Name

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234634
Record name (S)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85416-73-5
Record name (+)-Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85416-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Rolipram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03606
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLIPRAM, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-rolipram
Reactant of Route 2
(S)-(+)-rolipram
Reactant of Route 3
(S)-(+)-rolipram
Reactant of Route 4
(S)-(+)-rolipram
Reactant of Route 5
(S)-(+)-rolipram
Reactant of Route 6
(S)-(+)-rolipram

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.